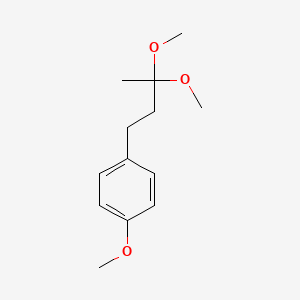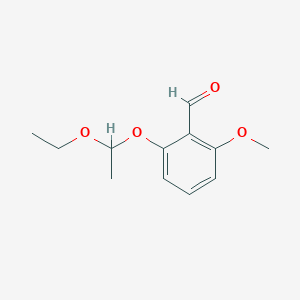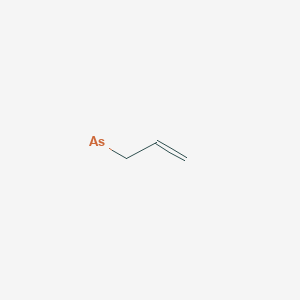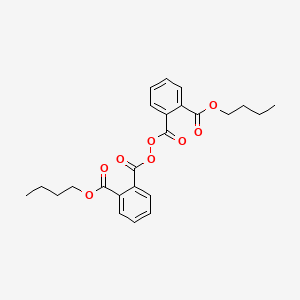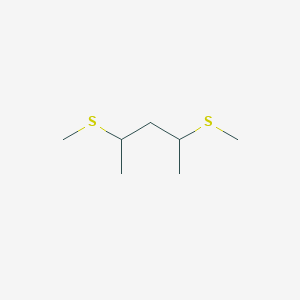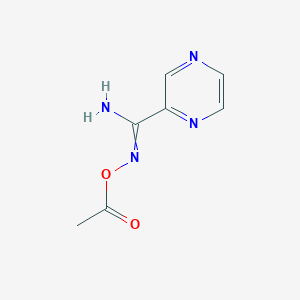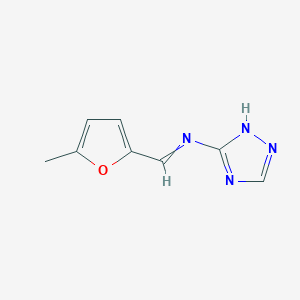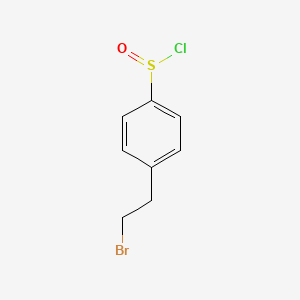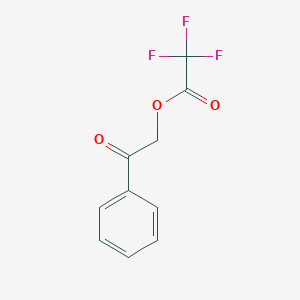
Acetic acid, trifluoro-, 2-oxo-2-phenylethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, trifluoro-, 2-oxo-2-phenylethyl ester is an organic compound with the molecular formula C10H9F3O2. It is a trifluoroacetate ester of 2-oxo-2-phenylethanol. This compound is known for its unique chemical properties due to the presence of both trifluoroacetate and phenyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, trifluoro-, 2-oxo-2-phenylethyl ester typically involves the esterification of 2-oxo-2-phenylethanol with trifluoroacetic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride . This method is efficient for large-scale production and ensures high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, trifluoro-, 2-oxo-2-phenylethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield trifluoroacetic acid and 2-oxo-2-phenylethanol.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Acidic Hydrolysis: Requires a strong acid like hydrochloric acid and water.
Basic Hydrolysis: Uses a strong base like sodium hydroxide.
Reduction: Involves reducing agents such as lithium aluminum hydride in anhydrous ether.
Major Products Formed
Hydrolysis: Produces trifluoroacetic acid and 2-oxo-2-phenylethanol.
Reduction: Yields 2-phenylethanol.
Substitution: Results in various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Acetic acid, trifluoro-, 2-oxo-2-phenylethyl ester has several applications in scientific research:
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of acetic acid, trifluoro-, 2-oxo-2-phenylethyl ester involves its interaction with various molecular targets. The trifluoroacetate group can act as an electron-withdrawing group, influencing the reactivity of the ester. This can lead to the formation of reactive intermediates that interact with biological molecules, potentially inhibiting enzymes or modifying proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic acid, trifluoro-, phenyl ester: Similar structure but lacks the oxo group.
Acetic acid, 2-phenylethyl ester: Similar ester structure but without the trifluoroacetate group.
Trifluoroacetic acid, ethyl ester: Contains the trifluoroacetate group but with an ethyl ester instead of a phenyl group.
Uniqueness
Acetic acid, trifluoro-, 2-oxo-2-phenylethyl ester is unique due to the presence of both the trifluoroacetate and phenyl groups, which impart distinct chemical properties. The trifluoroacetate group enhances the compound’s reactivity, while the phenyl group provides stability and potential for further functionalization.
Eigenschaften
CAS-Nummer |
115152-08-4 |
|---|---|
Molekularformel |
C10H7F3O3 |
Molekulargewicht |
232.16 g/mol |
IUPAC-Name |
phenacyl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C10H7F3O3/c11-10(12,13)9(15)16-6-8(14)7-4-2-1-3-5-7/h1-5H,6H2 |
InChI-Schlüssel |
CRGVZEVMZMSRKN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



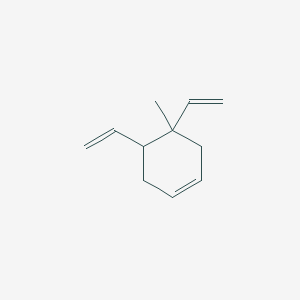
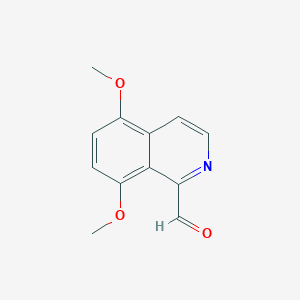
![Ethyl 2-[hydroxy(phenyl)methylidene]-3-oxobutanoate](/img/structure/B14294290.png)
![Methanesulfonamide, N-[4-(1,1-dimethylethyl)phenyl]-1,1,1-trifluoro-](/img/structure/B14294297.png)

